![molecular formula C18H22 B12681749 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene is an organic compound characterized by its unique structure, where four prop-1-enyl groups are attached to a benzene ring at the 1, 2, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene typically involves the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with a suitable alkene under conditions that promote the formation of the prop-1-enyl groups. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Heck reaction, where the bromomethyl groups are replaced by prop-1-enyl groups in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, often involving high temperatures and pressures, as well as the use of specialized catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The prop-1-enyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the prop-1-enyl groups can be reduced to form saturated propyl groups.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Formation of this compound-1,2,4,5-tetracarboxylic acid.
Reduction: Formation of 1,2,4,5-tetrakis(propyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,2,4,5-Tetrakis[(E)-prop-1-enyl]benzene has several scientific research applications:
Materials Science: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) due to its ability to form stable, porous structures.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in the formation of catalytic complexes for various organic transformations.
Electronics: Investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Mécanisme D'action
The mechanism of action of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene in various applications involves its ability to participate in π-π interactions and form stable complexes with metals. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various organic transformations. In materials science, its conjugated structure allows for the formation of stable, porous frameworks that can adsorb gases or other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrakis(bromomethyl)benzene: A precursor in the synthesis of 1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Another compound with a similar benzene core but different functional groups.
1,3,5-Tris(bromomethyl)benzene: A related compound with three bromomethyl groups instead of four.
Uniqueness
This compound is unique due to its specific arrangement of prop-1-enyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in the formation of conjugated systems and frameworks, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H22 |
|---|---|
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C18H22/c1-5-9-15-13-17(11-7-3)18(12-8-4)14-16(15)10-6-2/h5-14H,1-4H3/b9-5+,10-6+,11-7+,12-8+ |
Clé InChI |
CTBMFGOSTWFQNC-HFBXSBKTSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1/C=C/C)/C=C/C)/C=C/C |
SMILES canonique |
CC=CC1=CC(=C(C=C1C=CC)C=CC)C=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



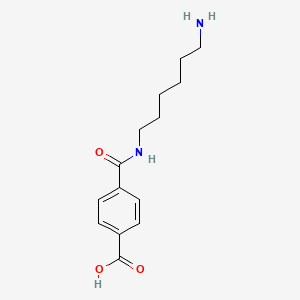
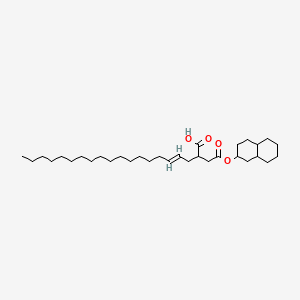

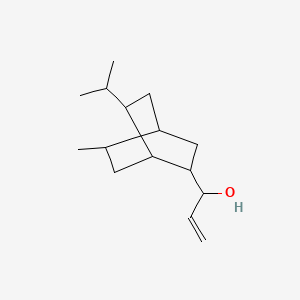
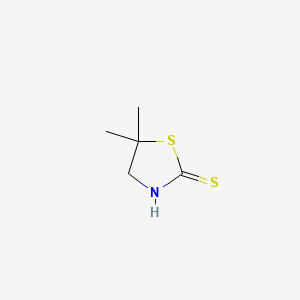
![6-(4-chlorophenyl)-14-methoxy-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12681726.png)
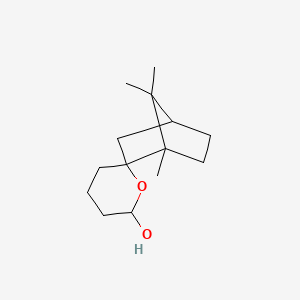
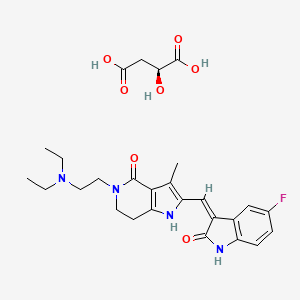

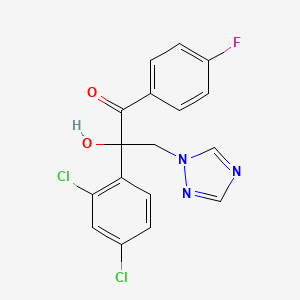
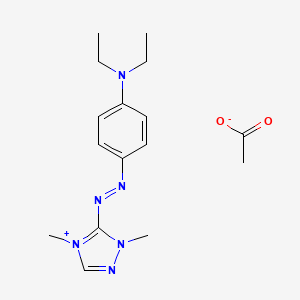
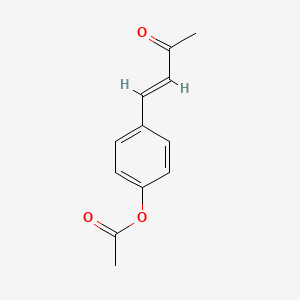
![N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]](/img/structure/B12681774.png)
